molecular formula C9H11BBrClO2 B14022532 (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

Cat. No.: B14022532
M. Wt: 277.35 g/mol
InChI Key: DLISWMYIQIEORJ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BBrClO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Bromo-2-chlorophenylboronic acid
  • 3-Chloro-5-isopropylphenylboronic acid

Uniqueness

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is unique due to its specific substitution pattern on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H11BBrClO2

Molecular Weight

277.35 g/mol

IUPAC Name

(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3

InChI Key

DLISWMYIQIEORJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O

Origin of Product

United States

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